Ethyl 5-bromobenzo[d]oxazole-2-carboxylate
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Overview
Description
Ethyl 5-bromobenzo[d]oxazole-2-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 5-bromobenzo[d]oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromosalicylic acid with ethyl chloroformate in the presence of a base, followed by cyclization with ammonium acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-bromobenzo[d]oxazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-bromobenzo[d]oxazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its biological activity.
Biological Studies: The compound is studied for its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 5-bromobenzo[d]oxazole-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells . The exact molecular pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Ethyl 5-bromobenzo[d]oxazole-2-carboxylate can be compared with other benzoxazole derivatives such as:
2-Methoxybenzo[d]oxazole: Known for its antifungal activity.
2-Ethoxybenzo[d]oxazole: Exhibits antibacterial properties.
The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
ethyl 5-bromo-1,3-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-12-7-5-6(11)3-4-8(7)15-9/h3-5H,2H2,1H3 |
InChI Key |
BYEKMCSYKVWMOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
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